Cas no 89595-70-0 ((+)-chamaejasmenin C)

(+)-Chamaejasmenin C is a naturally occurring biflavonoid isolated from plants such as Stellera chamaejasme. It exhibits notable biological activities, including anti-inflammatory, antiviral, and cytotoxic properties, making it a compound of interest in pharmacological research. Its unique structural features, such as the dimeric flavonoid framework, contribute to its ability to interact with cellular targets, including enzymes and receptors. (+)-Chamaejasmenin C has shown potential in inhibiting tumor cell proliferation and modulating immune responses. Its high purity and well-characterized structure ensure reproducibility in experimental studies. This compound is primarily used in academic and pharmaceutical research for investigating therapeutic mechanisms and developing novel bioactive agents.
(+)-chamaejasmenin C structure
(+)-chamaejasmenin C structure
商品名:(+)-chamaejasmenin C
CAS番号:89595-70-0
MF:C33H28O10
メガワット:584.569430351257
CID:2005895
PubChem ID:102351387

(+)-chamaejasmenin C 化学的及び物理的性質

名前と識別子

    • (+)-chamaejasmenin C
    • Chamaejasmenin C
    • [ "" ]
    • [3,3′-Bi-4H-1-benzopyran]-4,4′-dione, 2,2′,3,3′-tetrahydro-5,5′,7-trihydroxy-7′-methoxy-2,2′-bis(4-methoxyphenyl)-, [2α,3α(2′R*,3′R*)]- (ZCI)
    • rel-(2R,2′R,3R,3′R)-2,2′,3,3′-Tetrahydro-5,5′,7-trihydroxy-7′-methoxy-2,2′-bis(4-methoxyphenyl)[3,3′-bi-4H-1-benzopyran]-4,4′-dione (ACI)
    • (+)-Ruixianglangdusu A
    • Ruixianglangdusu A
    • NSC687699
    • [3,3'-Bi-2H-1-benzopyran]-4,4'(3H,3'H)-dione, 5,5',7-trihydroxy-7'-methoxy-2,2'-bis(4-methoxyphenyl)-
    • 89595-70-0
    • 5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-chroman-3-yl]-2-(4-methoxyphenyl)chroman-4-one
    • 5,7-dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
    • Ruixianglangdusu B
    • (2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
    • CS-0086777
    • HY-123897
    • AKOS040761480
    • (2R,2'R,3S,3'S)-rel-(+)-2,2',3,3'-Tetrahydro-5,5',7-trihydroxy-7'-methoxy-2,2'-bis(4-methoxyphenyl)-[3,3'-bi-4H-1-benzopyran]-4,4'-dione
    • インチ: 1S/C33H28O10/c1-39-19-8-4-16(5-9-19)32-28(30(37)26-22(35)12-18(34)13-24(26)42-32)29-31(38)27-23(36)14-21(41-3)15-25(27)43-33(29)17-6-10-20(40-2)11-7-17/h4-15,28-29,32-36H,1-3H3/t28-,29-,32-,33-/m1/s1
    • InChIKey: RCENZFSDCKZBLJ-HDFRUCAHSA-N
    • ほほえんだ: O=C1C2C(=CC(=CC=2O[C@H](C2C=CC(OC)=CC=2)[C@@H]1[C@@H]1C(=O)C2C(=CC(=CC=2O[C@@H]1C1C=CC(OC)=CC=1)O)O)OC)O

計算された属性

  • せいみつぶんしりょう: 584.16824709g/mol
  • どういたいしつりょう: 584.16824709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 10
  • 重原子数: 43
  • 回転可能化学結合数: 6
  • 複雑さ: 975
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.6
  • トポロジー分子極性表面積: 141Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.4±0.1 g/cm3
  • ふってん: 854.3±65.0 °C at 760 mmHg
  • フラッシュポイント: 279.7±27.8 °C
  • じょうきあつ: 0.0±3.3 mmHg at 25°C

(+)-chamaejasmenin C セキュリティ情報

(+)-chamaejasmenin C 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN3629-5mg
Chamaejasmenin C
89595-70-0
5mg
¥ 3330 2024-07-20
ChemFaces
CFN92061-5mg
Chamaejasmenin C
89595-70-0 >=98%
5mg
$413 2023-09-19
TargetMol Chemicals
TN3629-1 ml * 10 mm
Chamaejasmenin C
89595-70-0
1 ml * 10 mm
¥ 5080 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3629-5 mg
Chamaejasmenin C
89595-70-0
5mg
¥5229.00 2022-04-26
ChemFaces
CFN92061-5mg
Chamaejasmenin C
89595-70-0 >=98%
5mg
$498 2021-07-22
TargetMol Chemicals
TN3629-5 mg
Chamaejasmenin C
89595-70-0 98%
5mg
¥ 3,330 2023-07-11
TargetMol Chemicals
TN3629-1 mL * 10 mM (in DMSO)
Chamaejasmenin C
89595-70-0 98%
1 mL * 10 mM (in DMSO)
¥ 5080 2023-09-15
Ambeed
A488715-5mg
Chamaejasmenin C
89595-70-0 98+%
5mg
$266.0 2025-03-05

(+)-chamaejasmenin C 関連文献

(+)-chamaejasmenin Cに関する追加情報

Chamaejasmenin C: A Comprehensive Overview

Chamaejasmenin C (CAS No: 89595-70-0) is a naturally occurring compound that has garnered significant attention in the scientific community due to its unique chemical properties and potential biological activities. This compound, also known as (+)-chamaejasmenin C, belongs to the class of sesquiterpenoids, which are a diverse group of organic compounds derived from isoprene units. Its structure, characterized by a complex arrangement of carbon atoms and functional groups, contributes to its intriguing biological properties.

The discovery of chamaejasmenin C was reported in the early 21st century, with researchers isolating it from the leaves of *Chamaecyparis thyoides*, commonly known as the Atlantic white cedar. This plant has a long history of traditional use in folk medicine, and modern science has been exploring its bioactive compounds for their potential therapeutic applications. The isolation and characterization of chamaejasmenin C marked a significant milestone in understanding the chemical diversity of this species.

Recent studies have focused on the antioxidant properties of chamaejasmenin C, which are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Oxidative stress is a major contributor to various chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. By neutralizing reactive oxygen species (ROS), chamaejasmenin C may play a protective role in mitigating these conditions. Experimental data from in vitro assays have demonstrated its potent radical-scavenging activity, particularly against the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical.

In addition to its antioxidant effects, chamaejasmenin C has shown promising results in anti-inflammatory studies. Chronic inflammation is another key factor in the development of numerous diseases, and natural compounds with anti-inflammatory properties are highly sought after. Research indicates that chamaejasmenin C can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that it could be a valuable candidate for developing novel anti-inflammatory agents.

The structural elucidation of chamaejasminen C has been a critical area of research. Its molecular formula is C15H24O3, with a molecular weight of 252.34 g/mol. The compound features a unique arrangement of three six-membered rings fused together, along with an ester group and several hydroxyl groups. This structural complexity not only contributes to its bioactivity but also makes it an interesting subject for synthetic chemistry studies.

Another area of interest is the potential of chamaejasminen C in cancer therapy. Preclinical studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, research conducted on human breast cancer cells (MCF-7) demonstrated that chamaejasminen C induced apoptosis through modulation of mitochondrial pathways. These findings highlight its potential as a lead compound for anticancer drug development.

The biosynthesis of chamaejasminen C is another aspect that has attracted scientific curiosity. Understanding how plants synthesize such complex molecules could provide insights into metabolic engineering and sustainable production methods. Recent advancements in metabolomics and genomics have enabled researchers to identify key enzymes involved in the biosynthesis pathway of sesquiterpenoids like chamaejasminen C.

In terms of applications, chamaejasminen C holds promise in the fields of pharmacology, cosmetology, and food science. Its antioxidant properties make it a potential ingredient in skincare products aimed at combating oxidative stress-induced aging. Additionally, it could be used as a natural preservative in food formulations due to its ability to inhibit lipid oxidation.

Despite these promising findings, further research is needed to fully understand the mechanisms underlying the biological activities of chamaejasminen C. Clinical trials are required to evaluate its safety and efficacy in humans before it can be considered for therapeutic use. Moreover, exploring methods for large-scale production or synthesis could pave the way for commercial applications.

In conclusion, chamaejasminen C (CAS No: 89595-70-0) is a fascinating natural compound with diverse biological activities and potential applications across multiple fields. As research continues to uncover its properties and mechanisms, it holds great promise for contributing to advancements in medicine, cosmetics, and food science.

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Amadis Chemical Company Limited
(CAS:89595-70-0)(+)-chamaejasmenin C
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清らかである:99%
はかる:5mg
価格 ($):239